molecular formula C11H8O4S2 B1330098 5-(Benzenesulfonyl)thiophene-2-carboxylic acid CAS No. 5324-78-7

5-(Benzenesulfonyl)thiophene-2-carboxylic acid

Cat. No. B1330098
CAS RN: 5324-78-7
M. Wt: 268.3 g/mol
InChI Key: MWCPIQZLNXZHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzenesulfonyl)thiophene-2-carboxylic acid is a chemical compound . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular formula of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid is C11H8O4S2 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .

Scientific Research Applications

Synthesis and Biological Evaluation

5-(Benzenesulfonyl)thiophene-2-carboxylic acid has been utilized in the synthesis of various compounds with potential biological applications. For instance, 5-Aminobenzo[b]thiophene-2-carboxylic acid was converted to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid and further treated to produce C5-substituted benzo[b]thiophenes with potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Oxidative Cyclization in Synthesis

The compound has been involved in the oxidative cyclization process to synthesize benzocarbazoloquinones, a crucial step in developing various chemical entities (Rajeswaran & Srinivasan, 1994).

In Polysubstituted Benzothiophenes Synthesis

It played a role in the synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds, which are valuable for their liquid crystalline, photochromic, and other functional properties (Yang et al., 2002).

Antitumor and Antibacterial Applications

Thiophene derivatives of 5-(Benzenesulfonyl)thiophene-2-carboxylic acid have been synthesized for potential use as antitumor and antibacterial agents, showing significant activity in vitro against various human tumor cell lines and bacterial strains (Hafez, Alsalamah, & El-Gazzar, 2017).

In the Synthesis of Polycyclic and Multi-substituted Thiophene Derivatives

The compound has been used in the synthesis of novel polycyclic and multi-substituted thiophene derivatives, showcasing the versatility of this chemical in organic synthesis (Yang & Fang, 2007).

Role in Supramolecular Liquid-Crystalline Complexes

It has also been a starting point for forming novel supramolecular liquid-crystalline complexes, which are crucial in materials science for developing new functional materials (Tso et al., 1998).

Safety And Hazards

The safety data sheet for a related compound, Benzo[b]thiophene-2-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-(benzenesulfonyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4S2/c12-11(13)9-6-7-10(16-9)17(14,15)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCPIQZLNXZHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967791
Record name 5-(Benzenesulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzenesulfonyl)thiophene-2-carboxylic acid

CAS RN

5324-78-7
Record name MLS002637641
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Benzenesulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.